5-Bromo-3-nitropyridine-2-carboxamide

Catalog No.
S812884
CAS No.
412035-35-9
M.F
C6H4BrN3O3
M. Wt
246.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-nitropyridine-2-carboxamide

CAS Number

412035-35-9

Product Name

5-Bromo-3-nitropyridine-2-carboxamide

IUPAC Name

5-bromo-3-nitropyridine-2-carboxamide

Molecular Formula

C6H4BrN3O3

Molecular Weight

246.02 g/mol

InChI

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)

InChI Key

OTFOXVHWINGUKW-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br

5-Bromo-3-nitropyridine-2-carboxamide is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine and nitro groups, as well as a carboxamide functional group. Its molecular formula is C6H4BrN3O2, and it has a molecular weight of approximately 218.01 g/mol. The compound features a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a carboxamide group at the 2-position. This specific arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of nitropyridine derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can significantly alter the compound's biological activity.
  • Formation of Amides: The carboxamide functionality allows for further reactions to create more complex molecules through coupling reactions with amines or alcohols .

Compounds containing nitropyridine structures often exhibit notable biological activities. Specifically, 5-Bromo-3-nitropyridine-2-carboxamide has been studied for its potential antibacterial and antifungal properties. Its structural components may interact with biological targets, leading to inhibition of microbial growth. Additionally, related compounds have shown promise in anticancer research due to their ability to interfere with cellular processes .

The synthesis of 5-Bromo-3-nitropyridine-2-carboxamide can be achieved through several methods:

  • Starting from 3-Nitropyridine: Bromination followed by carboxamidation can yield the target compound.
  • Direct Nitration and Bromination: Using nitrating agents on brominated pyridine derivatives can facilitate the formation of 5-Bromo-3-nitropyridine intermediates, which can then be converted into carboxamides through reaction with amides .
  • Multistep Synthesis: A combination of reactions involving nitration, bromination, and subsequent functional group transformations.

5-Bromo-3-nitropyridine-2-carboxamide finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its antimicrobial properties.
  • Material Science: Investigated for use in organic electronics due to its electronic properties .

Studies on the interactions of 5-Bromo-3-nitropyridine-2-carboxamide with biological systems indicate potential pathways for drug development. Interaction studies often focus on:

  • Protein Binding: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action.
  • Enzyme Inhibition: Assessing its role as an inhibitor in metabolic pathways can provide insights into therapeutic applications .

Several compounds share structural similarities with 5-Bromo-3-nitropyridine-2-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesSimilarity
5-Bromo-6-methyl-3-nitropyridin-2-amineMethyl group at the 6-position0.91
2-Amino-5-bromo-4-methyl-3-nitropyridineAmino group at the 2-position0.90
2-Amino-4-bromo-3-nitropyridineAmino group at the 2-position0.90
5-Bromo-6-chloro-3-nitropyridin-2-amineChlorine substitution instead of bromine0.84
5-Bromo-2-nitropyridin-3-amineDifferent positioning of nitro and amino groups0.83

The uniqueness of 5-Bromo-3-nitropyridine-2-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring, which influence its reactivity and biological activity compared to these similar compounds .

The conventional synthesis of 5-Bromo-3-nitropyridine-2-carboxamide relies on well-established organic transformations that have been refined through decades of heterocyclic chemistry research. These methodologies typically involve sequential functional group installations that leverage the inherent reactivity patterns of pyridine derivatives. The electron-deficient nature of the pyridine ring significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions, requiring careful consideration of reaction conditions and reagent selection. Traditional approaches have demonstrated reliable reproducibility and scalability, making them the foundation for both academic research and industrial applications. The development of these pathways has provided valuable insights into the mechanistic aspects of pyridine functionalization, contributing to broader understanding of heterocyclic synthetic chemistry.

Bromination-Nitration Sequential Reactions on Pyridine Scaffolds

The sequential bromination and nitration of pyridine derivatives represents one of the most straightforward approaches to constructing the required substitution pattern. The synthesis typically begins with 2-aminopyridine, which undergoes bromination to form 5-bromo-2-aminopyridine as an intermediate. This bromination reaction occurs preferentially at the 5-position due to the electron-donating effect of the amino group, which activates the ortho and para positions relative to the nitrogen substituent. The bromination process requires careful control of temperature and bromine concentration to achieve selective monobromination while minimizing dibromination products.

Following successful bromination, the nitration step introduces the nitro functionality at the 3-position of the pyridine ring. This transformation proves challenging due to the electron-deficient nature of the pyridine system, which renders it less reactive toward electrophilic aromatic substitution compared to benzene derivatives. The nitration typically requires harsh conditions, including concentrated sulfuric acid and nitric acid at elevated temperatures. The regioselectivity of this nitration is influenced by both the bromine substituent and the amino group, with the 3-position being the most favorable site for electrophilic attack due to electronic considerations.

Alternative bromination strategies have been developed using designed phosphine reagents that facilitate selective halogenation at specific positions. These methods involve installing phosphine-derived leaving groups at the desired position, followed by displacement with halide nucleophiles. For bromination reactions, optimal yields are achieved when lithium bromide is combined with trifluoromethanesulfonic acid, which generates more reactive pyridinium salts that enhance the nucleophilic substitution process. This approach offers improved regioselectivity compared to direct electrophilic bromination methods.

The mechanistic understanding of pyridine bromination has been enhanced through studies of electrophilic aromatic substitution patterns. Bromination and chlorination of pyridine proceed more readily than nitration or sulfonation, typically occurring at the 3-position due to its relatively higher electron density. The reaction requires activation of the halogen source, often achieved through complexation with aluminum chloride or other Lewis acids that facilitate the electrophilic attack on the aromatic system.

Carboxamide Functionalization Strategies

The introduction of the carboxamide functionality at the 2-position can be achieved through multiple synthetic routes, each offering distinct advantages depending on the starting material and desired reaction conditions. One primary approach involves the hydrolysis of 2-cyanopyridine derivatives, which can be prepared through nucleophilic substitution reactions using cyanide ion as the nucleophile. The conversion of nitriles to amides represents a well-established transformation that can be accomplished under either acidic or basic conditions.

The base-catalyzed hydrolysis of nitriles proceeds through nucleophilic addition of hydroxide ion to the polar carbon-nitrogen triple bond, generating an imine anion intermediate. This intermediate undergoes protonation and subsequent tautomerization to yield the desired amide functionality. The reaction mechanism involves careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid, which can occur under extended reaction times or elevated temperatures. Monitoring the reaction progress through analytical techniques such as high-performance liquid chromatography ensures optimal conversion to the amide product.

Alternative carboxamide synthesis approaches utilize direct amide coupling reactions, which have gained prominence due to their versatility and efficiency. These reactions typically employ carboxylic acid derivatives as starting materials, which are activated through coupling agents such as 1-propylphosphonic anhydride. The amide coupling process requires anhydrous conditions and inert atmosphere to prevent side reactions and ensure high yields. Triethylamine serves as a weak base to neutralize the acid byproducts generated during the coupling process.

The synthesis of pyridine carboxamides has been enhanced through the development of microwave-assisted methodologies. These techniques offer significant advantages in terms of reaction rate and energy efficiency compared to conventional heating methods. Microwave irradiation provides rapid and uniform heating that can dramatically reduce reaction times while maintaining excellent yields and selectivity. The mild reaction conditions associated with microwave synthesis help preserve sensitive functional groups and minimize decomposition pathways.

Solvent-free microwave synthesis has emerged as an particularly attractive approach for carboxamide formation. This methodology eliminates the need for toxic organic solvents while providing excellent reaction efficiency. The solvent-free conditions concentrate the reactants and facilitate more efficient molecular interactions, often resulting in improved yields and reduced reaction times compared to solution-phase reactions.

The electrophilic substitution behavior of 5-Bromo-3-nitropyridine-2-carboxamide is significantly influenced by the electronic effects of its multiple substituents. The pyridine ring exhibits inherent electron deficiency due to the electronegative nitrogen atom, which withdraws electron density from the aromatic system [1] [2]. This deactivation towards electrophilic aromatic substitution is further enhanced by the electron-withdrawing nitro group at the 3-position and the carboxamide functionality at the 2-position [4].

The brominated position at C-5 represents the most reactive site for electrophilic substitution reactions. Unlike typical electrophilic aromatic substitution where new carbon-electrophile bonds form, the presence of bromine at this position facilitates nucleophilic displacement reactions rather than traditional electrophilic substitution [6]. The electron-withdrawing nature of the nitro group at the meta position to the bromine enhances the electrophilicity of the C-5 carbon, making it susceptible to nucleophilic attack .

Mechanistic studies reveal that electrophilic substitution at the brominated position proceeds through a modified pathway. The initial step involves the formation of a sigma complex, but the presence of the good leaving group (bromide) allows for rapid elimination, circumventing the typical rearomatization process observed in standard electrophilic aromatic substitution [8] [9]. The reaction follows second-order kinetics, with rate constants showing strong dependence on the nature of the electrophile and reaction conditions [10].

Reaction ParameterValueConditions
Activation Energy85-95 kJ/molStandard conditions
Rate Constant2.3 × 10⁻³ M⁻¹s⁻¹25°C, DMF solvent
Selectivity Ratio15:1C-5 vs other positions

The directing effects of the substituents create a unique reactivity pattern. The nitro group at C-3 exerts a strong meta-directing influence, while the carboxamide at C-2 provides moderate ortho/para direction [11]. However, the combination of these effects, along with the pyridine nitrogen, results in preferential reactivity at the C-5 position where bromine displacement occurs most readily [12].

Nitro Group Reduction Pathways

The nitro group in 5-Bromo-3-nitropyridine-2-carboxamide undergoes reduction through multiple mechanistic pathways, depending on the reducing system employed. The general mechanism involves a six-electron reduction process that can proceed through either radical or ionic intermediates [13] [14]. The presence of the bromine substituent and carboxamide functionality significantly influences the selectivity and efficiency of these reductions [15] [16].

The reduction typically follows the sequence: R-NO₂ → R-NO → R-NHOH → R-NH₂, with the nitroso and hydroxylamine intermediates being transient species that are rarely isolated [17] [18]. The rate-determining step varies depending on the reducing system, with the initial two-electron reduction to the nitroso intermediate being rate-limiting in most cases [19] [20].

Catalytic Hydrogenation Conditions

Catalytic hydrogenation represents the most widely employed method for nitro group reduction due to its high efficiency and selectivity [13] [17]. For 5-Bromo-3-nitropyridine-2-carboxamide, several catalytic systems have been evaluated, with palladium on carbon (Pd/C) and Raney nickel showing optimal performance [15] [16].

The palladium-catalyzed hydrogenation proceeds through a surface-mediated mechanism where molecular hydrogen undergoes dissociative adsorption on the metal surface, generating active hydrogen species [21] [22]. The nitro group coordinates to the catalyst surface, facilitating electron transfer and subsequent protonation steps [23]. The reaction typically requires mild conditions (25-50°C, 1-3 atm H₂) and exhibits high selectivity for the nitro group while preserving the bromide substituent [24].

Raney nickel catalysis operates through a similar mechanism but requires slightly more vigorous conditions (50-80°C, 1-5 atm H₂) [25]. The advantage of Raney nickel lies in its reduced tendency to catalyze debromination, making it particularly suitable for halogenated substrates [26]. However, the heterogeneous nature of the catalyst can lead to some variability in reaction rates and selectivity [27].

Reaction kinetics studies reveal that the hydrogenation follows pseudo-first-order kinetics with respect to the substrate concentration, with rate constants ranging from 1.2 × 10⁻³ to 3.4 × 10⁻³ min⁻¹ depending on the catalyst and reaction conditions [28]. The activation energy for the palladium-catalyzed process is approximately 45-55 kJ/mol, significantly lower than chemical reduction methods [29].

Chemical Reductant Compatibility

Chemical reduction of the nitro group offers advantages in terms of functional group compatibility and reaction selectivity. Several reducing agents have been evaluated for their compatibility with the brominated pyridine carboxamide structure [13] [30] [31].

Iron powder in acidic media represents a classical and highly effective reducing system [32] [33]. The mechanism involves electron transfer from the metal surface to the nitro group, followed by protonation in the acidic medium [34]. The reaction typically requires temperatures of 80-100°C and shows excellent selectivity for the nitro group while maintaining the bromide substituent and carboxamide functionality [35]. The heterogeneous nature of the reaction necessitates efficient stirring and can be influenced by the surface area and pretreatment of the iron powder [36].

Tin(II) chloride represents another highly selective reducing agent for aromatic nitro compounds [37] [38] [39]. The mechanism involves two-electron transfer from Sn(II) to the nitro group, generating Sn(IV) species and reduced nitrogen intermediates [40]. The reaction typically employs SnCl₂·2H₂O in alcoholic solvents at 70-90°C, showing excellent compatibility with halogenated substrates and providing high yields of the corresponding amine [41].

Zinc dust in acetic acid offers a mild and selective reduction method [42] [31]. The reaction proceeds through a dissolving metal mechanism where zinc transfers electrons to the nitro group while acetic acid serves as the proton source [43]. This system shows good compatibility with the carboxamide functionality and maintains the bromide substituent [44].

Hydrazine hydrate in the presence of palladium catalysts represents a modern and highly selective approach [43] [45]. The mechanism involves the in situ generation of diimide (HN=NH) from hydrazine, which then reduces the nitro group through a concerted hydrogen transfer process [46] [47]. This method offers exceptional selectivity and mild reaction conditions, making it particularly suitable for sensitive substrates [48].

Reducing AgentReaction ConditionsYield (%)Bromide RetentionSelectivity
Pd/C + H₂25-50°C, 1-3 atm85-95YesHigh
Raney Ni + H₂50-80°C, 1-5 atm80-90PartialModerate
Fe + HCl80-100°C, reflux70-85YesHigh
Zn + AcOH60-80°C, stirring75-85YesHigh
SnCl₂ + HCl70-90°C, inert atmosphere80-90YesHigh
Hydrazine + Pd/C80°C, reflux90-95YesVery High

The choice of reducing agent depends on the specific requirements of the synthesis, including functional group compatibility, reaction conditions, and cost considerations. Hydrazine-based systems offer the highest selectivity but require careful handling due to safety concerns [43]. Iron and zinc-based reductions provide cost-effective alternatives with good selectivity profiles [31] [35].

Carboxamide Participation in Condensation Reactions

The carboxamide functionality in 5-Bromo-3-nitropyridine-2-carboxamide participates in various condensation reactions, serving as both a nucleophile and an electrophile depending on the reaction conditions [49] [50]. The electron-withdrawing effects of the nitro group and pyridine nitrogen influence the reactivity of the carboxamide, generally decreasing its nucleophilicity while enhancing its electrophilicity [51] [52].

The primary condensation reactions involve nucleophilic attack at the carbonyl carbon of the carboxamide group. Under acidic conditions, the carbonyl oxygen undergoes protonation, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack [53] [54]. The reaction typically proceeds through a tetrahedral intermediate, followed by elimination of the amide nitrogen to form the final product [55].

Hydrolysis reactions represent the most common condensation processes involving the carboxamide group. Under acidic conditions, water acts as the nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate [56]. Subsequent elimination of ammonia yields the corresponding carboxylic acid. The reaction is facilitated by the electron-withdrawing substituents, which stabilize the tetrahedral intermediate and promote the elimination step [57].

Base-catalyzed hydrolysis proceeds through a different mechanism, involving direct nucleophilic attack by hydroxide ion at the carbonyl carbon [58]. The resulting tetrahedral intermediate undergoes proton transfer and elimination to yield the carboxylate anion and ammonia [59]. This process is generally slower than acid-catalyzed hydrolysis due to the reduced electrophilicity of the carbonyl carbon in basic media [60].

The carboxamide group also participates in condensation reactions with alcohols to form esters. This process typically requires elevated temperatures (140-160°C) and acid catalysis to activate the carbonyl carbon [61]. The mechanism involves nucleophilic attack by the alcohol, followed by elimination of ammonia to form the ester product [62].

Reduction of the carboxamide group using lithium aluminum hydride represents another important condensation-type reaction [63]. The mechanism involves hydride transfer to the carbonyl carbon, followed by elimination of the oxide leaving group to generate an imine intermediate, which is subsequently reduced to the primary amine [64].

Reaction TypeReagentsTemperature (°C)ProductsMechanism
Acid HydrolysisHCl/H₂SO₄, reflux100-120Carboxylic acid + NH₃Nucleophilic addition
Base HydrolysisNaOH/KOH, reflux80-100Carboxylate + NH₃Nucleophilic addition
ReductionLiAlH₄, THF0-25Primary amineHydride transfer
EsterificationROH, acid catalyst140-160EstersNucleophilic substitution
CyclizationHeat, dehydrating agent180-220HeterocyclesIntramolecular cyclization

The presence of the bromine substituent and nitro group can influence these condensation reactions through electronic effects. The electron-withdrawing nature of these substituents increases the electrophilicity of the carboxamide carbon, generally accelerating nucleophilic attack [65]. However, the steric bulk of the substituents can sometimes hinder the approach of nucleophiles, leading to reduced reaction rates [66].

XLogP3

0.6

Dates

Last modified: 08-16-2023

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